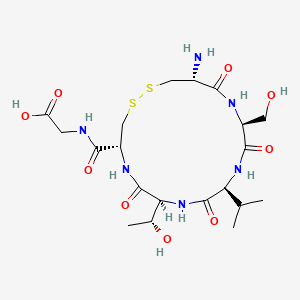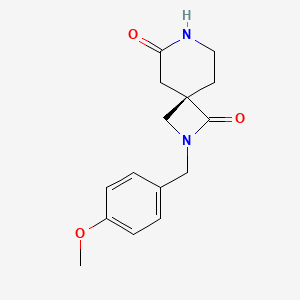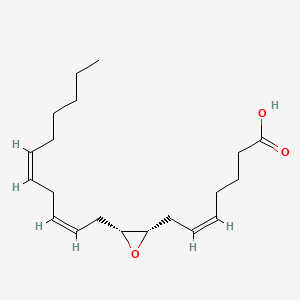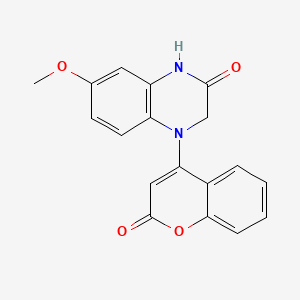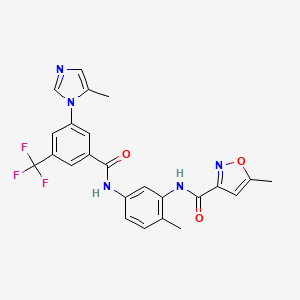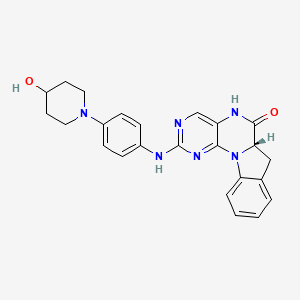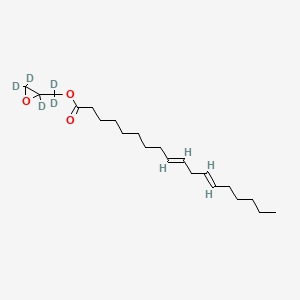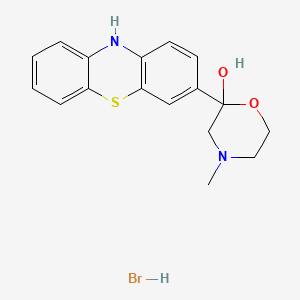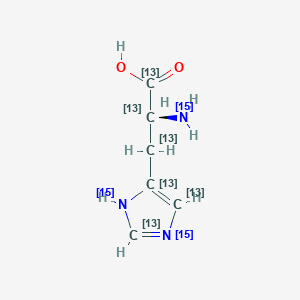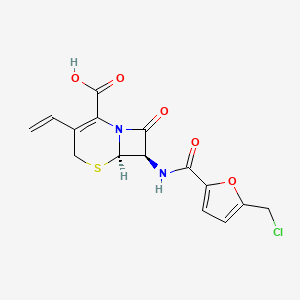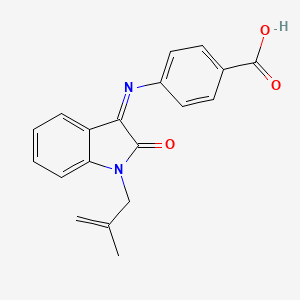
Antibacterial agent 164
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has shown significant efficacy against Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 0.09 mM . This compound also exhibits strong anti-biofilm formation properties, making it a promising candidate for combating bacterial infections and biofilm-related issues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 164 involves the design and molecular modeling of isatin-aminobenzoic acid hybrids. The reaction typically includes the condensation of isatin with aminobenzoic acid under controlled conditions to form the desired hybrid compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the synthetic route used in laboratory settings. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 164 undergoes various chemical reactions, including:
Condensation Reactions: Formation of the hybrid compound from isatin and aminobenzoic acid.
Substitution Reactions: Potential modifications on the aromatic ring to enhance antibacterial properties.
Common Reagents and Conditions:
Reagents: Isatin, aminobenzoic acid, suitable catalysts.
Conditions: Controlled temperature and pH, appropriate solvents.
Major Products: The primary product is the isatin-aminobenzoic acid hybrid, which exhibits antibacterial and antibiofilm activities .
Applications De Recherche Scientifique
Antibacterial agent 164 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying hybrid antibacterial agents and their synthesis.
Biology: Investigated for its efficacy against bacterial strains and biofilm formation.
Medicine: Potential therapeutic agent for treating bacterial infections, especially those involving biofilms.
Mécanisme D'action
The mechanism of action of antibacterial agent 164 involves inhibiting the growth of bacterial cells and preventing biofilm formation. It targets specific bacterial enzymes and pathways, disrupting essential processes such as cell wall synthesis and protein production. This leads to the death of bacterial cells and inhibition of biofilm development .
Comparaison Avec Des Composés Similaires
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: Inhibits protein synthesis in bacteria.
Ciprofloxacin: Interferes with bacterial DNA replication.
Uniqueness: Antibacterial agent 164 stands out due to its dual action as both an antibacterial and antibiofilm agent. Its ability to inhibit biofilm formation is particularly significant, as biofilms are often resistant to conventional antibiotics. This makes it a valuable addition to the arsenal of antibacterial agents .
Propriétés
Formule moléculaire |
C19H16N2O3 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
4-[[1-(2-methylprop-2-enyl)-2-oxoindol-3-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C19H16N2O3/c1-12(2)11-21-16-6-4-3-5-15(16)17(18(21)22)20-14-9-7-13(8-10-14)19(23)24/h3-10H,1,11H2,2H3,(H,23,24) |
Clé InChI |
JVOWGCQBVCLVIY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)C(=O)O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


